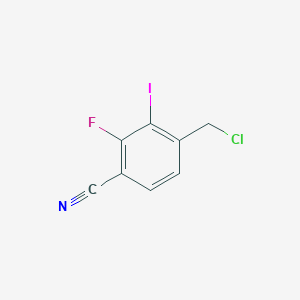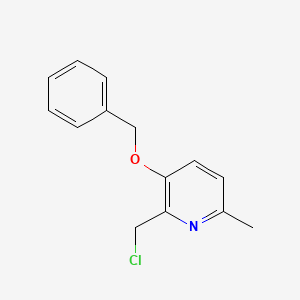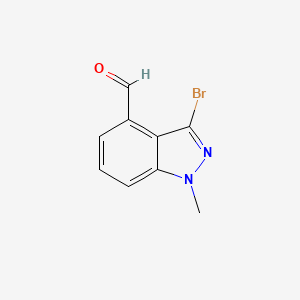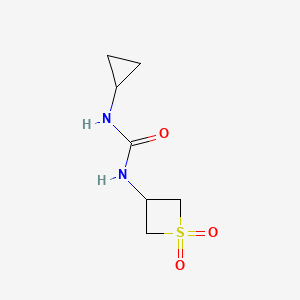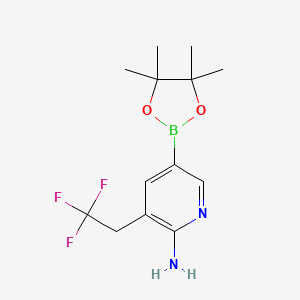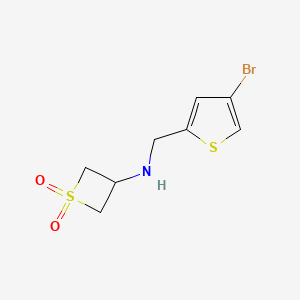
Methyl 2-(2-(2-nitro-4-phenoxyphenyl)hydrazono)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(2-nitro-4-phenoxyphenyl)hydrazono)propanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-nitro-4-phenoxyphenyl)hydrazono)propanoate typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. One common method is the reaction of 2-nitro-4-phenoxybenzaldehyde with methyl hydrazonoacetate in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-(2-nitro-4-phenoxyphenyl)hydrazono)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(2-(2-nitro-4-phenoxyphenyl)hydrazono)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro and phenoxy groups are known to interact with biological targets, making this compound a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals due to its ability to modulate biological pathways. Research is ongoing to determine its efficacy and safety in medical applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-(2-nitro-4-phenoxyphenyl)hydrazono)propanoate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group can modulate the compound’s binding affinity to specific proteins or enzymes, influencing its activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2-(4-methoxyphenyl)hydrazono)propanoate: Similar structure but with a methoxy group instead of a nitro group. This compound may have different reactivity and biological activity.
Methyl 2-(2-(2,4-dinitrophenyl)hydrazono)propanoate: Contains an additional nitro group, which can significantly alter its chemical and biological properties.
Methyl 2-(2-(4-chlorophenyl)hydrazono)propanoate:
Uniqueness
Methyl 2-(2-(2-nitro-4-phenoxyphenyl)hydrazono)propanoate is unique due to the combination of its nitro and phenoxy substituents. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activities. The presence of both electron-withdrawing (nitro) and electron-donating (phenoxy) groups creates a versatile compound with a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C16H15N3O5 |
|---|---|
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
methyl (2E)-2-[(2-nitro-4-phenoxyphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C16H15N3O5/c1-11(16(20)23-2)17-18-14-9-8-13(10-15(14)19(21)22)24-12-6-4-3-5-7-12/h3-10,18H,1-2H3/b17-11+ |
Clave InChI |
NRMVWABPGARVOV-GZTJUZNOSA-N |
SMILES isomérico |
C/C(=N\NC1=C(C=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-])/C(=O)OC |
SMILES canónico |
CC(=NNC1=C(C=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


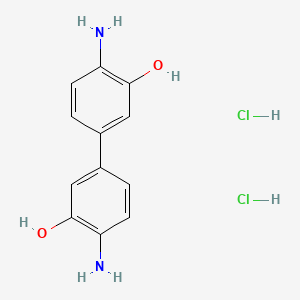

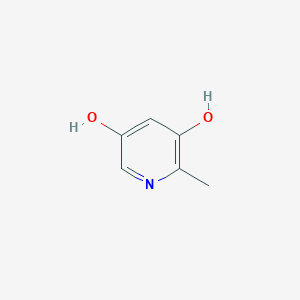
![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
